(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride

Description

Systematic Nomenclature and Structural Identification

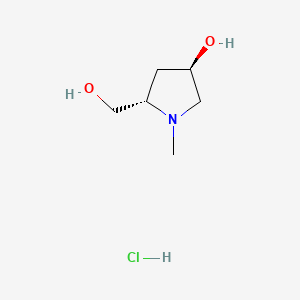

The compound under investigation is systematically named (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride, representing a chiral pyrrolidine derivative with specific stereochemical configuration. The International Union of Pure and Applied Chemistry nomenclature reflects the absolute configuration at positions 3 and 5 of the pyrrolidine ring, where the R configuration at position 3 and S configuration at position 5 define the spatial arrangement of substituents. This stereochemical designation is critical for understanding the compound's three-dimensional structure and potential biological activity.

The Chemical Abstracts Service has assigned the registry number 107746-24-7 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include (2S,4R)-4-hydroxy-1-methyl-2-pyrrolidinemethanol hydrochloride and 2-pyrrolidinemethanol, 4-hydroxy-1-methyl-, hydrochloride (1:1), (2S,4R), which emphasize different numbering conventions while maintaining the same molecular structure. The MDL number MFCD12545916 serves as an additional identifier in chemical databases and inventory systems.

The structural framework consists of a five-membered pyrrolidine ring containing nitrogen as the heteroatom, with hydroxymethyl and hydroxyl substituents positioned according to the specified stereochemistry. The presence of the methyl group attached to the nitrogen atom creates a tertiary amine functionality, while the hydrochloride salt formation enhances water solubility and crystalline stability. The absolute stereochemistry designation follows the Cahn-Ingold-Prelog priority rules, ensuring unambiguous identification of the compound's three-dimensional arrangement.

Properties

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-3-6(9)2-5(7)4-8;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKBLDRZORUBIK-RIHPBJNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679268 | |

| Record name | (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107746-24-7 | |

| Record name | (3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

The general pathway involves three critical stages:

-

Pyrrolidine Ring Formation : Construction of the pyrrolidine backbone with predefined stereocenters.

-

Functionalization : Introduction of hydroxymethyl and methyl groups at specified positions.

-

Salt Formation : Conversion of the free base to the hydrochloride salt.

A representative synthetic route is outlined below:

Key Considerations :

-

Stereochemical Control : Asymmetric catalysis or chiral pool synthesis is essential to maintain the (3R,5S) configuration. Enzymatic resolution or chiral auxiliaries (e.g., Evans oxazolidinones) may enhance enantioselectivity.

-

Temperature Sensitivity : Hydroxymethylation at elevated temperatures (>60°C) risks racemization, necessitating strict thermal regulation.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability while adhering to regulatory guidelines. Data from patent literature and process chemistry reports suggest the following optimized conditions:

Continuous Flow Hydroxymethylation

A continuous flow reactor system minimizes side reactions and improves throughput:

Catalytic Methylation

Transition metal catalysts enable selective N-methylation:

-

Catalyst : (5 wt%), atmosphere.

-

Solvent : Supercritical , 80°C, 24 h.

Analytical Characterization

Post-synthetic analysis ensures compliance with pharmacopeial standards:

Chiral Purity Assessment

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Racemization During Salt Formation

Byproduct Formation in Methylation

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the hydroxymethyl group or to convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alkanes or alcohols.

Scientific Research Applications

(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Steric and Functional Group Variations

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride (CAS 857651-11-7)

- Key Differences :

- Substituent : Methyl group at 5-position instead of hydroxymethyl.

- Stereochemistry : (3R,5R) configuration, altering spatial orientation.

- Molecular Formula: C₅H₁₂ClNO .

- Molecular Weight : 137.607 g/mol .

- Impact : Reduced hydrophilicity compared to the target compound due to the absence of a polar hydroxymethyl group. This lowers solubility in aqueous media, making it less suitable for formulations requiring high bioavailability .

(3R,5S)-5-Ethylpyrrolidin-3-ol Hydrochloride (CAS 2089246-24-0)

- Key Differences :

- Substituent : Ethyl group at 5-position instead of hydroxymethyl.

- Molecular Formula: C₆H₁₄ClNO (inferred; evidence lists C₆H₁₂O, likely incomplete) .

- Impact: Increased lipophilicity due to the ethyl chain, enhancing membrane permeability but reducing water solubility. Potential utility in lipid-soluble drug formulations .

(3S,5R)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol Hydrochloride (CAS 1820581-45-0)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 153.61 | -1.2 | High | Hydroxymethyl, hydroxyl, methyl |

| (3R,5R)-5-Methyl analog | 137.61 | 0.3 | Moderate | Methyl, hydroxyl |

| (3R,5S)-5-Ethyl analog | ~153.64 (estimated) | 0.8 | Low | Ethyl, hydroxyl |

| Oxadiazole-containing analog | 205.64 | 1.5 | Low | Oxadiazole, hydroxyl |

Notes:

Biological Activity

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride, with the CAS number 107746-24-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Solubility : Highly soluble in water (up to 568 mg/ml) and classified as very soluble .

Potential Mechanisms:

- Neurotransmitter Modulation : Compounds like this pyrrolidine derivative may modulate neurotransmitter release or receptor activity, which can influence cognitive functions and mood.

- Antioxidant Activity : Some studies suggest that pyrrolidine derivatives possess antioxidant properties that help in mitigating oxidative stress in cells.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Potential to protect neuronal cells from damage due to oxidative stress and inflammation. |

| Antimicrobial Properties | Some derivatives in this class have shown activity against various bacterial strains. |

| Cytotoxicity | Studies on similar compounds suggest potential cytotoxic effects on cancer cell lines. |

Case Studies and Research Findings

While direct case studies specifically on this compound are scarce, related research provides insights into its potential applications:

- Neuroprotection in Animal Models : A study involving similar pyrrolidine derivatives demonstrated significant neuroprotective effects in rodent models of neurodegenerative diseases. The compounds reduced markers of oxidative stress and improved cognitive performance .

- Antimicrobial Activity : Research on related compounds has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that certain pyrrolidine derivatives can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves cyclization of a chiral pyrrolidine precursor followed by hydroxymethylation. For hydrochloride salt formation, treat the free base with concentrated HCl in aqueous solution under controlled temperature (0–50°C) to avoid racemization. Reaction monitoring via TLC or HPLC is critical for optimizing yield and purity .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ ions). Chiral HPLC with a polar organic phase column (e.g., Chiralpak AD-H) resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) verify stereochemistry by analyzing spatial interactions between protons .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to minimize hygroscopic degradation. Emergency procedures include rinsing exposed skin/eyes with water for 15+ minutes and consulting toxicity databases for analogous pyrrolidine derivatives .

Q. How can solubility and stability in aqueous buffers be assessed for biological assays?

- Methodology : Conduct pH-dependent solubility studies using UV-Vis spectroscopy or nephelometry. For stability, incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–72 hours. Lyophilization may enhance long-term storage stability .

Advanced Research Questions

Q. How can researchers investigate the compound’s degradation pathways under accelerated stress conditions?

- Methodology : Expose the compound to heat (40–60°C), UV light, and oxidative agents (e.g., H₂O₂). Analyze degradation products using LC-MS/MS and compare fragmentation patterns to theoretical intermediates. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Q. What strategies are recommended for resolving enantiomeric impurities during synthesis?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key synthetic steps. Dynamic kinetic resolution using asymmetric catalysts (e.g., Ru-BINAP complexes) enhances enantioselectivity. Purify via preparative chiral chromatography or diastereomeric salt crystallization with tartaric acid derivatives .

Q. How can computational modeling predict the compound’s bioavailability and target interactions?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinity with biological targets (e.g., enzymes or receptors). Use QSPR models to predict logP and membrane permeability. Solubility parameters (Hansen solubility spheres) guide formulation design .

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.